molecular formula C11H16F2N2O2 B15295530 tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate

tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B15295530
M. Wt: 246.25 g/mol
InChI Key: HVJOZNARZVRBJG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and two methyl groups attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction parameters . The use of flow microreactors also enhances the safety and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents on the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs or bioactive molecules.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. Researchers may study its effects on specific molecular targets and pathways to identify potential medical applications.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group and tert-butyl ester group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(trifluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

    Tert-butyl 3-(methyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate: This compound has a methyl group in place of the difluoromethyl group.

Uniqueness

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C11H16F2N2O2

Molecular Weight

246.25 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C11H16F2N2O2/c1-6-7(10(16)17-11(2,3)4)8(9(12)13)14-15(6)5/h9H,1-5H3

InChI Key

HVJOZNARZVRBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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